BenchChemオンラインストアへようこそ!

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Antimicrobial resistance Neisseria gonorrhoeae oxadiazole SAR

Choose CAS 888410-74-0 for your hit-to-lead antimicrobial library: the phenylpropanamide side chain introduces a hydrogen-bond donor and conformational flexibility absent in thiophene-carboxamide analogs (e.g., MMV676501), enabling SAR probing for Gram-negative membrane permeability. The 5-chlorothiophene offers a precise halogen-bond σ-hole donor for enzyme inhibition studies. This compound is a well-defined computational chemistry candidate with 0 Ro5 violations (MW 333.79, logP ~3.2). Procure this exact substitution pattern; simple in-class interchange risks unpredictable changes in potency and selectivity. Standard international B2B shipping available for verified research institutions.

Molecular Formula C15H12ClN3O2S
Molecular Weight 333.79
CAS No. 888410-74-0
Cat. No. B2819773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS888410-74-0
Molecular FormulaC15H12ClN3O2S
Molecular Weight333.79
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C15H12ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20)
InChIKeyMGIROMZIYZGSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 888410-74-0): Chemical Identity, Scaffold Class, and Procurement Context


N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 888410-74-0) is a synthetic, heterocyclic small molecule comprising a 1,3,4-oxadiazole core, a 5-chlorothiophen-2-yl substituent at position 5, and a 3-phenylpropanamide side chain at position 2 [1]. The molecular formula is C15H12ClN3O2S with a molecular weight of 333.79 g/mol [1]. The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad-spectrum biological activities including antimicrobial, anticancer, and enzyme-inhibitory properties [2]. The compound is primarily supplied for non-human, exploratory research purposes [1].

Why N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide Cannot Be Replaced by Common In-Class Analogs


The 1,3,4-oxadiazole chemical space is densely populated, yet the precise combination of a 5-chlorothiophene ring at position 5 and a 3-phenylpropanamide tail at position 2 distinguishes this compound from structurally similar analogs that differ in only one sub-structural domain [1]. Substituting the chlorine atom for bromine, or replacing the phenylpropanamide with a thiophene-2-carboxamide (as in MMV676501), alters key molecular properties—including electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability—that are critical determinants of target binding and pharmacokinetic behavior [2]. The biological activity observed for the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core in antimicrobial screening (e.g., MMV676501; MIC 0.625 µM against Neisseria gonorrhoeae) cannot be directly extrapolated to analogs bearing different amide substituents, because the side chain governs solubility, membrane permeability, and target engagement kinetics [3]. Simple in-class interchange thus risks unpredictable changes in potency, selectivity, and physicochemical suitability, underscoring the necessity for compound-specific procurement when the precise substitution pattern is a design requirement.

Quantitative Differentiation Evidence: N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide vs. Closest Structural Analogs


Amide Side-Chain Differentiation: Phenylpropanamide vs. Thiophene-2-Carboxamide in the 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl Core

The target compound (888410-74-0) and MMV676501 share an identical 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core but diverge at the amide substituent: 3-phenylpropanamide vs. 5-chlorothiophene-2-carboxamide. This single-point variation alters the hydrogen-bond donor count (1 vs. 0, respectively) and introduces a flexible ethyl linker in the target compound, which is absent in MMV676501 . The phenylpropanamide tail is predicted to increase molecular flexibility (7 rotatable bonds vs. 4 in MMV676501) and modulate logP (predicted ~3.2 vs. ~3.8 for MMV676501) [1]. While MMV676501 exhibits an MIC of 0.625 µM against Neisseria gonorrhoeae in vitro [2], the altered physicochemical profile of the target compound is expected to confer different pharmacokinetic and target-binding characteristics, making the two compounds non-interchangeable for hit-to-lead or SAR exploration programs.

Antimicrobial resistance Neisseria gonorrhoeae oxadiazole SAR

Halogen-Dependent Differentiation: 5-Chlorothiophene vs. 5-Bromothiophene in the 3-Phenylpropanamide-Oxadiazole Series

The target compound (888410-74-0) contains a chlorine atom at the 5-position of the thiophene ring. The closest halogen-substituted analog, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, substitutes bromine for chlorine at the same ring position. Chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), leading to a stronger inductive electron-withdrawing effect and a smaller van der Waals radius (175 pm for Cl vs. 185 pm for Br) [1]. These atomic differences influence the σ-hole potential for halogen bonding, molecular polarizability, and the C–X bond dissociation energy (C–Cl ≈ 327 kJ/mol vs. C–Br ≈ 285 kJ/mol), which has been correlated with metabolic stability in heterocyclic drug candidates [2]. The chlorine substituent also reduces molecular weight (333.79 vs. 378.24 g/mol) and lipophilicity (predicted ΔlogP ≈ -0.5 to -0.8) relative to the bromine analog, potentially improving aqueous solubility and compliance with Lipinski's rule-of-five criteria [3]. No head-to-head biological comparison between these two analogs has been reported in peer-reviewed literature to date.

halogen bonding SAR oxadiazole derivatives

Core Scaffold Antimicrobial Activity: 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl Moiety in Neisseria gonorrhoeae Inhibition

The 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core, which is conserved between the target compound and MMV676501, has demonstrated quantifiable antimicrobial activity in a standardized clinical microbiology assay. In the Medicines for Malaria Venture Pathogen Box screen, MMV676501 (bearing an identical oxadiazole-chlorothiophene core to 888410-74-0) exhibited a minimum inhibitory concentration (MIC) of 0.625 µM against Neisseria gonorrhoeae reference strains, tested by broth microdilution in accordance with CLSI guidelines [1]. In checkerboard combination assays with ceftriaxone, the fractional inhibitory concentration index (FICI) ranged from 1.3 to 1.8, indicating indifference (no antagonism) and supporting compatibility with standard-of-care antibiotics [1]. Transcriptomic analysis further revealed that MMV676501 specifically downregulates nitrogen metabolism pathway genes in Staphylococcus aureus, suggesting a distinct mechanism of action centered on nitrogen assimilation disruption [2]. While the phenylpropanamide side chain of the target compound may modulate potency and selectivity relative to MMV676501, the core scaffold itself is validated as a tractable starting point for antimicrobial drug discovery campaigns.

antimicrobial Neisseria gonorrhoeae oxadiazole

Predicted Drug-Likeness and Oral Bioavailability Profile: Differentiation from Heavier Halogen Analogs

Computational drug-likeness assessment using SwissADME predicts that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (888410-74-0) satisfies all Lipinski Rule-of-Five criteria without violations: MW = 333.79 (<500), logP ≈ 3.2 (<5), H-bond donors = 1 (<5), H-bond acceptors = 5 (<10) [1]. In contrast, the 5-bromothiophene analog (MW = 378.24) approaches the MW threshold more closely, and the 2,4-dimethylphenyl analog (no halogen) lacks the halogen-bonding capability that may enhance target engagement [2]. The topological polar surface area (TPSA) of the target compound is predicted to be approximately 77 Ų, within the optimal range (<140 Ų) for oral bioavailability [1]. The combination of moderate lipophilicity, balanced hydrogen-bonding capacity, and a single chlorine atom for halogen-bonding interactions positions this compound as a structurally differentiated, drug-like chemical probe suitable for oral route optimization in lead discovery programs, compared to heavier, more lipophilic halogen analogs or halogen-free counterparts that may lack key binding interactions.

drug-likeness Lipinski physicochemical profiling

Prioritized Application Scenarios for N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 888410-74-0) in Scientific Research and Industrial Procurement


Antimicrobial Resistance Hit-to-Lead Programs Targeting Gram-Negative Pathogens

The validated antimicrobial activity of the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core (MIC 0.625 µM against N. gonorrhoeae via MMV676501) supports the inclusion of 888410-74-0 as a structurally differentiated analog in hit-to-lead libraries targeting multidrug-resistant Gram-negative bacteria [REF-1]. The phenylpropanamide side chain introduces a hydrogen-bond donor and additional conformational flexibility absent in the thiophene-carboxamide analog MMV676501, which may enhance solubility and enable alternative binding poses in target proteins. Researchers can use this compound to probe side-chain SAR and to identify determinants of improved membrane permeability in Gram-negative organisms, where the balanced logP (~3.2) and TPSA (~77 Ų) are within the predictive range for outer membrane penetration.

Halogen-Bonding SAR Studies in Enzyme Inhibition Projects

The 5-chlorothiophene substituent in 888410-74-0 provides a well-defined halogen-bond donor (σ-hole) that can be systematically compared with the 5-bromo analog or non-halogenated phenyl-substituted counterparts [REF-2]. Researchers studying halogen-bond-dependent enzyme inhibition (e.g., kinases, proteases, or metabolic enzymes) can use 888410-74-0 to quantify the contribution of chlorine-mediated interactions to binding affinity and selectivity. The known C–Cl bond dissociation energy (≈327 kJ/mol) and electronegativity parameters allow for correlation of observed IC50 or Kd values with halogen atom properties, facilitating rational design of optimized inhibitors.

Computational Chemistry and Virtual Screening Library Enrichment

The well-defined structure and predicted drug-like properties of 888410-74-0 (MW 333.79, logP ~3.2, 0 Ro5 violations) make it a suitable candidate for computational chemistry groups performing docking, molecular dynamics simulations, or pharmacophore modeling exercises [REF-3]. Its availability from non-excluded suppliers ensures procurement feasibility for in silico hit identification workflows, where predicted binding scores can be validated against experimental data from structurally related actives such as MMV676501. The compound's intermediate flexibility (7 rotatable bonds) provides a realistic test case for conformational sampling algorithms.

Medicinal Chemistry Education and Synthetic Methodology Training

Given its classification as a heterocyclic compound with a well-precedented 1,3,4-oxadiazole synthesis route (hydrazide cyclization followed by amidation), 888410-74-0 is appropriate for academic laboratories teaching advanced organic synthesis or medicinal chemistry practical courses [REF-2]. The compound's moderate molecular weight, functional group tolerance, and the availability of detailed synthetic protocols for analogous oxadiazoles allow students to gain hands-on experience with heterocycle construction, purification, and characterization (NMR, HRMS) using a research-relevant target molecule.

Quote Request

Request a Quote for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.